1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester is a pyrrolopyridine derivative characterized by a fused bicyclic aromatic core. Its structure includes a chlorine substituent at position 6, a methyl group at position 3, and a methyl ester of propanoic acid attached to the pyrrole nitrogen (position 1). The compound’s ester group and chloro-methyl substitutions likely influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
methyl 3-(6-chloro-3-methylpyrrolo[2,3-b]pyridin-1-yl)propanoate |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-7-15(6-5-11(16)17-2)12-9(8)3-4-10(13)14-12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
RYLIAGIXLMODKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=N2)Cl)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials may include a pyrrole derivative and a chlorinated pyridine derivative, which undergo cyclization in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
In industrial production, the synthesis may involve multi-step processes, including the preparation of intermediates, purification, and final esterification. The use of advanced techniques such as chromatography and crystallization ensures the isolation of the compound in its pure form .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the chloro and methyl groups on the pyridine ring.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 252.69 g/mol. Its structure features a pyrrolopyridine core with chloro and methyl substituents that enhance its biological activity and therapeutic potential.
SGK-1 Kinase Inhibition
One of the primary applications of this compound is its role as an inhibitor of SGK-1 (Serum/Glucocorticoid-regulated Kinase 1). SGK-1 is involved in various cellular processes such as ion transport and cell proliferation. Inhibition of this kinase can lead to decreased sodium retention, which has implications for treating conditions like hypertension and renal diseases.
Key Findings:
- Inhibition Mechanism: The compound effectively inhibits SGK-1 activity, which is crucial for sodium transport regulation in renal cells.
- Therapeutic Implications: Potential use in managing hypertension and related disorders due to its ability to modulate sodium levels.
Bioavailability Enhancement
The methyl ester form of the compound may improve bioavailability and cellular uptake. This characteristic is critical for enhancing the therapeutic effects of drugs by ensuring sufficient concentrations reach target tissues.
Comparative Analysis with Related Compounds
To better understand its unique properties, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | Structure | Similar core structure; used as a reference compound for biological activity studies. |
| 4-(5-(2-naphthalenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Structure | Exhibits similar kinase inhibition properties; larger aromatic system may enhance interaction profiles. |
| Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine | Structure | Methyl ester form; potential variations in pharmacokinetics compared to the propanoic acid derivative. |
This comparative analysis highlights how the unique combination of functional groups in 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester enhances its selectivity toward SGK-1 inhibition while providing a favorable pharmacokinetic profile compared to its analogs.
Recent Research Insights
Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. For instance:
- A series of derivatives were synthesized to evaluate their potency as PDE4B inhibitors, showcasing significant anti-inflammatory effects in vitro. One derivative exhibited selective inhibition against a panel of CNS receptors, suggesting potential applications in treating CNS diseases .
Potential Therapeutic Areas
The compound's inhibition profile suggests applications in:
- Cardiovascular diseases
- Renal disorders
- Inflammatory conditions
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .
The compound’s ability to interact with specific receptors and signaling pathways also contributes to its biological effects. For example, it may bind to G-protein-coupled receptors (GPCRs) or ion channels, leading to the activation or inhibition of downstream signaling cascades .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester with related pyrrolopyridine derivatives:
Pharmacological and Functional Insights
- Receptor Selectivity : L-750,667, a structurally related azaindole, exhibits potent D4 receptor antagonism (EC50 = 80 nM in cAMP assays) with minimal off-target binding to serotonin or sigma receptors . The target compound’s 6-chloro and 3-methyl groups may similarly enhance D4 selectivity by reducing interactions with D2/D3 receptors.
- Halogen Effects: Dichloro derivatives (e.g., CAS 1125592-35-9) show increased halogenation, which may improve binding affinity but could introduce toxicity risks compared to mono-chloro analogs .
- Ester Group Impact : The t-butyl ester in CAS 1056135-39-7 provides steric protection against esterase hydrolysis, whereas the target compound’s methyl ester offers simpler metabolic pathways .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
1H-Pyrrolo[2,3-b]pyridine derivatives have been primarily studied for their role as kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The compound has shown promise in inhibiting specific kinases, which may lead to therapeutic applications in oncology and other fields.
Antitumor Activity
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit significant antiproliferative effects against various human tumor cell lines. A study reported that these compounds demonstrated growth inhibition (GI50 values) in the nanomolar to micromolar range across different cancer types, suggesting their potential as antitumor agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives have also been investigated. These compounds have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. Additionally, some derivatives have exhibited analgesic effects, indicating potential use in pain management therapies .
Antimicrobial Activity
The antimicrobial properties of 1H-Pyrrolo[2,3-b]pyridine derivatives have been explored as well. Studies have demonstrated that certain compounds within this class possess activity against various bacterial strains, highlighting their potential as novel antibacterial agents .
Table of Biological Activities
Case Study: FGFR Inhibition
A notable study focused on the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. The research highlighted the structural modifications that enhance binding affinity and biological activity against FGFRs, which are implicated in numerous cancers . The study revealed that specific substitutions at the 5-position of the pyrrolo[2,3-b]pyridine ring significantly improved inhibitory potency.
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that some derivatives exhibit favorable metabolic stability and solubility profiles. For instance, one compound demonstrated low plasma exposure but high clearance rates in vivo while maintaining good stability in liver microsomes. Importantly, toxicity assessments showed that these compounds were not harmful to VERO cells at tested concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
